![molecular formula C15H20FNO5S B2881249 9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1351621-53-8](/img/structure/B2881249.png)
9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a spirocyclic structure (a structure with two rings sharing a single atom), a sulfonyl group, and a 3-fluoro-4-methoxyphenyl moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through multistep reactions . For instance, 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety have been synthesized through multistep reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by spectroscopic methods, as is common in the characterization of newly synthesized compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure and the properties of similar compounds. For example, the presence of a sulfonyl group and a 3-fluoro-4-methoxyphenyl moiety could influence the compound’s reactivity .Scientific Research Applications
Synthesis and Application in Amino Acid Preparation
A novel reagent, 9-fluorenylmethoxycarbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), has been developed for the preparation of Fmoc-amino acids. This reagent reacts with amino acids at room temperature, offering high yields and purity of Fmoc-amino acids without impurities from Lossen rearrangement, a common issue with Fmoc-OSu. The stability of Fmoc-OASUD enhances the purity of the final products, making it a valuable tool in peptide synthesis (B. L. Rao et al., 2016).
Antibacterial Agent Synthesis
Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been utilized in creating new ciprofloxacin derivatives, showcasing activity against specific bacterial strains. These derivatives exhibit a narrower activity spectrum compared to ciprofloxacin but are notably active against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus. This illustrates the potential of spirocyclic derivatives in developing targeted antibacterial therapies (A. Lukin et al., 2022).
Polymer Stabilization
A study on polymer stabilizers introduced a new antioxidant, 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane (Sumilizer GA-80), demonstrating its effective synergistic stabilizing effect in combination with thiopropionate type antioxidants. This discovery offers insights into designing more efficient polymer stabilization mechanisms, contributing to the longevity and durability of polymeric materials (Shin-ichi Yachigo et al., 1992).
Chiral Separation in Pharmaceuticals
The synthesis and characterization of chiral spirocyclic compounds underline their importance in the pharmaceutical industry. These compounds serve various roles, including active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or surface modifiers for silica particles to resolve enantiomers. Such studies highlight the versatility of spiro compounds in drug development and chiral resolution techniques (Yah-Longn Liang et al., 2008).
Food Contact Material Safety
The European Food Safety Authority (EFSA) evaluated the safety of a spiro compound for use in food contact materials, concluding its safe use under specific migration limits. This assessment ensures consumer safety regarding materials that come into contact with food, emphasizing the relevance of chemical safety in food packaging and storage solutions (Flavourings, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
9-(3-fluoro-4-methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5S/c1-20-14-4-3-12(11-13(14)16)23(18,19)17-7-5-15(6-8-17)21-9-2-10-22-15/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHFKOUOMSGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCCO3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-((3-Fluoro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methyl)benzonitrile](/img/structure/B2881169.png)
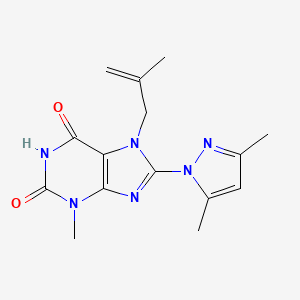
![N-([2,2'-bifuran]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2881173.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-propan-2-yloxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2881177.png)
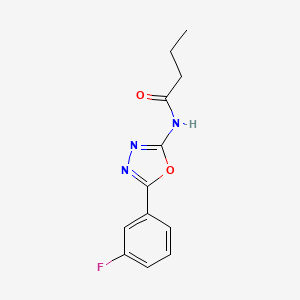
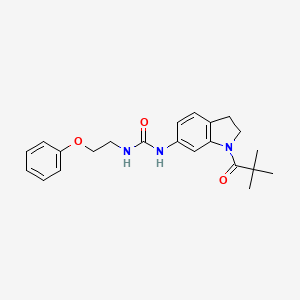
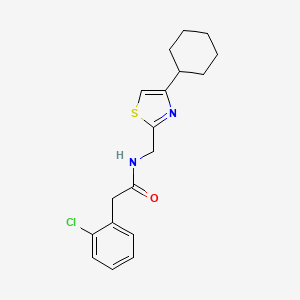

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2881185.png)

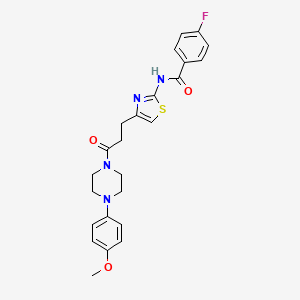
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2881188.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)